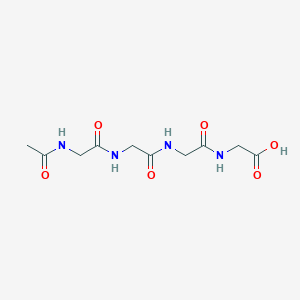
N-Acetylglycylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglycylglycylglycylglycine is a peptide derivative composed of five amino acid residues, specifically glycine, with an acetyl group attached to the N-terminus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycine typically involves the stepwise addition of glycine residues to an acetylated glycine starting material. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid resin support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, restoring the peptide to its reduced form.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Nucleophiles like hydroxylamine can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield the reduced form of the peptide.
Aplicaciones Científicas De Investigación
N-Acetylglycylglycylglycylglycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound serves as a substrate for studying enzyme kinetics and protein interactions.
Industry: The peptide can be used in the development of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Acetylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in modulating these interactions. The peptide can act as a substrate for enzymes, leading to the formation of specific products that exert biological effects. Additionally, the compound may interact with cell surface receptors, triggering intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglycine: A simpler derivative with only one glycine residue.
N-Acetylglycylglycine: Contains two glycine residues.
N-Acetylglycylglycylglycine: Contains four glycine residues.
Uniqueness
N-Acetylglycylglycylglycylglycine is unique due to its specific sequence of five glycine residues, which imparts distinct structural and functional properties. This sequence allows for unique interactions with enzymes and receptors, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
34392-60-4 |
|---|---|
Fórmula molecular |
C10H16N4O6 |
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H16N4O6/c1-6(15)11-2-7(16)12-3-8(17)13-4-9(18)14-5-10(19)20/h2-5H2,1H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18)(H,19,20) |
Clave InChI |
SLMJCAKSSBXWAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



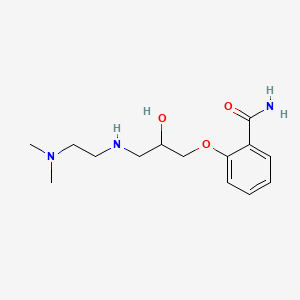
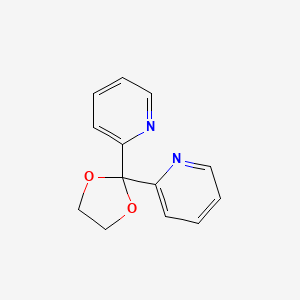
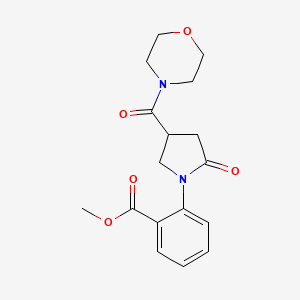
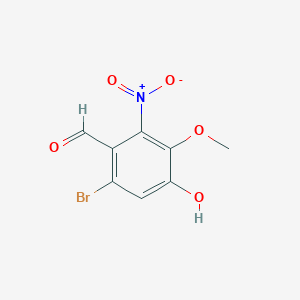
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
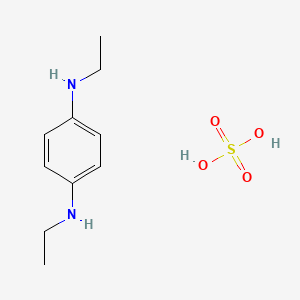
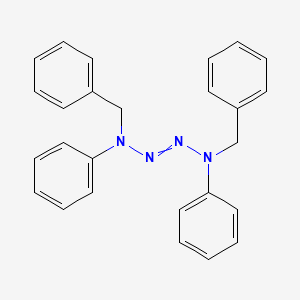

![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
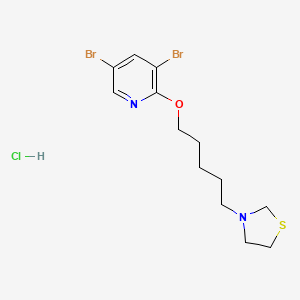
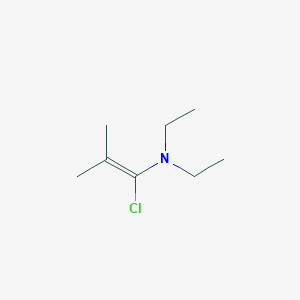
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)

